N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential antitumor activity. DMXAA was initially discovered as a candidate for the treatment of viral infections, but it was later found to possess potent antitumor activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as TNF-α and IL-6, which can induce apoptosis and necrosis in tumor cells. DMXAA has also been shown to enhance the infiltration of immune cells, such as macrophages and T cells, into the tumor microenvironment, which can further enhance the antitumor immune response.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. DMXAA can induce the production of cytokines, such as TNF-α and IL-6, which can activate the immune system and induce tumor necrosis. DMXAA can also inhibit angiogenesis, which is essential for tumor growth and metastasis. DMXAA has been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments, including its potent antitumor activity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to activate the immune system. However, DMXAA also has several limitations, including its poor solubility, its short half-life, and its potential toxicity. These limitations must be taken into consideration when designing preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One direction is to optimize the synthesis method of DMXAA to improve its yield and purity. Another direction is to evaluate the safety and efficacy of DMXAA in clinical trials. Further studies are also needed to elucidate the exact mechanism of action of DMXAA and to identify potential biomarkers for patient selection. Additionally, the combination of DMXAA with other immunotherapies, such as checkpoint inhibitors, is an area of active investigation.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves the condensation of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of cyclization and oxidation reactions to yield DMXAA. The synthesis method of DMXAA has been optimized to improve the yield and purity of the compound, which is essential for its use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential antitumor activity. Preclinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of DMXAA in cancer patients.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-10(2)20-14(15-9)16-13(17)8-19-12-7-5-4-6-11(12)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWVOOLBRYFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.